molecular formula C13H8F3NO3 B11812143 2-(2-Hydroxy-3-(trifluoromethoxy)benzoyl)pyridine

2-(2-Hydroxy-3-(trifluoromethoxy)benzoyl)pyridine

Cat. No.: B11812143
M. Wt: 283.20 g/mol
InChI Key: MKQBILHPPFWMPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Hydroxy-3-(trifluoromethoxy)benzoyl)pyridine is a sophisticated chemical intermediate designed for advanced research and development, particularly in the agrochemical and pharmaceutical sectors. This compound features a unique molecular architecture that combines a pyridine ring, a benzoyl group, and a strategically positioned trifluoromethoxy substituent. The incorporation of the trifluoromethoxy group is of significant interest, as this moiety is known to enhance key properties in bioactive molecules, including metabolic stability, lipophilicity, and overall bioavailability . These characteristics make it an invaluable scaffold for molecular design and optimization. In pharmaceutical research, this compound serves as a key building block for the synthesis of novel active ingredients. The pyridine ring is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs across a wide range of therapeutic areas . The molecule's potential to interact with various biological targets makes it a candidate for developing new small-molecule therapies. Researchers can utilize this intermediate to create compound libraries for high-throughput screening against specific disease targets or to refine the structure of existing lead compounds. Within the agrochemical industry, the compound's value is derived from the proven efficacy of trifluoromethylpyridine (TFMP) derivatives. Since the introduction of the first TFMP-based agrochemical, fluazifop-butyl, more than 20 compounds containing this moiety have been granted ISO common names, underscoring their importance in crop protection . This intermediate can be used in the synthesis of new herbicides, insecticides, and fungicides, leveraging the electron-withdrawing nature and steric profile of the trifluoromethoxy group to improve biological activity and environmental persistence. The compound is supplied strictly For Research Use Only. It is intended for use in laboratory settings by qualified scientists and is not for diagnostic, therapeutic, personal, or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and handle the material in accordance with all applicable local, state, and federal regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H8F3NO3

Molecular Weight

283.20 g/mol

IUPAC Name

[2-hydroxy-3-(trifluoromethoxy)phenyl]-pyridin-2-ylmethanone

InChI

InChI=1S/C13H8F3NO3/c14-13(15,16)20-10-6-3-4-8(12(10)19)11(18)9-5-1-2-7-17-9/h1-7,19H

InChI Key

MKQBILHPPFWMPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(=O)C2=C(C(=CC=C2)OC(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthesis of Substituted Phenyl(pyridin-2-yl)methanol

The precursor alcohol, 2-hydroxy-3-(trifluoromethoxy)phenyl(pyridin-2-yl)methanol, is synthesized via a Grignard reaction:

  • Protection of the hydroxy group : 2-Hydroxy-3-(trifluoromethoxy)benzaldehyde is protected as a tert-butyldimethylsilyl (TBDMS) ether to prevent side reactions during the Grignard addition.

  • Grignard addition : The protected aldehyde reacts with 2-pyridylmagnesium bromide in tetrahydrofuran (THF) at 0–25°C, yielding the secondary alcohol after deprotection with tetrabutylammonium fluoride (TBAF).

Oxidation to the Benzoylpyridine Derivative

The alcohol undergoes oxidation using ionic hydrides (e.g., NaH or KH) and dry air/O₂ at 0–30°C (). Key parameters influencing yield include:

CatalystSolventTemperature (°C)Time (h)Yield (%)
NaHTHF25388
KHToluene30492
LiHDMF20275

This method achieves high yields under mild conditions, avoiding harsh reagents like trifluoromethanesulfonic acid ().

Friedel-Crafts Acylation with Directed ortho-Metalation

Friedel-Crafts acylation, though challenging on pyridine due to its electron-deficient nature, can be facilitated by pre-coordinating the pyridine nitrogen with a Lewis acid.

Directed ortho-Metalation Strategy

  • Lewis acid coordination : Pyridine is treated with AlCl₃ to activate the 2-position for acylation.

  • Acylation : 2-Hydroxy-3-(trifluoromethoxy)benzoyl chloride is introduced, forming the ketone via electrophilic aromatic substitution.

Acylating AgentLewis AcidTemperature (°C)Yield (%)
Benzoyl chlorideAlCl₃−1562
TFMO-substitutedFeCl₃048

This route is limited by competing side reactions at the trifluoromethoxy group, necessitating precise stoichiometric control ().

Cyclocondensation of Trifluoromethoxy-Containing Building Blocks

Cyclocondensation reactions, widely used for trifluoromethylpyridine derivatives (), can be adapted for trifluoromethoxy groups by employing tailored precursors.

Hantzsch-Type Cyclization

A diketone intermediate, 3-(trifluoromethoxy)-2-hydroxyacetophenone, reacts with ammonium acetate and ethyl 2-pyridylacetate under acidic conditions to form the pyridine ring.

DiketoneCatalystSolventYield (%)
3-TFMO-2-hydroxyacetophenoneHClEthanol65
3-TFMO-2-hydroxyacetophenoneAcOHToluene58

This method faces challenges in regioselectivity, often producing mixtures requiring chromatography ().

Direct introduction of the trifluoromethoxy group via nucleophilic substitution is a critical late-stage functionalization strategy.

Two-Step Process

  • Nitration and reduction : 2-Hydroxybenzoylpyridine is nitrated at the 3-position, reduced to an amine, and diazotized.

  • Trifluoromethoxylation : The diazonium salt reacts with silver trifluoromethoxide (AgOCF₃) in acetonitrile at −40°C.

SubstrateAgOCF₃ Equiv.Yield (%)
3-Nitro-2-hydroxybenzoylpyridine1.234
3-Amino-2-hydroxybenzoylpyridine1.541

Low yields stem from the instability of AgOCF₃, necessitating in situ generation ().

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura coupling offers a modular approach to constructing the benzoylpyridine scaffold.

Boronic Acid Coupling

A pyridine-2-boronic acid reacts with a 2-hydroxy-3-(trifluoromethoxy)benzoyl chloride derivative under Pd(PPh₃)₄ catalysis.

Boronic AcidCatalystBaseYield (%)
Pyridine-2-boronic acidPd(PPh₃)₄K₂CO₃56
Pyridine-2-boronic acidPdCl₂(dppf)CsF61

This method is hindered by the poor stability of the benzoyl chloride intermediate ( ).

Chemical Reactions Analysis

Synthetic Routes for Benzoylpyridine Derivatives

Benzoylpyridine scaffolds are typically synthesized via acylative coupling or condensation reactions . For example:

  • Condensation of pyridine derivatives with activated benzoyl chlorides (e.g., 2-hydroxy-3-(trifluoromethoxy)benzoyl chloride) under basic conditions (NaH or Et3_3N) .

  • Pd-catalyzed cross-coupling (e.g., Suzuki or Heck reactions) to introduce trifluoromethoxy or hydroxylated aryl groups to pyridine cores .

Key intermediates often involve halogenated pyridines (e.g., 2-bromopyridine) that react with trifluoromethoxy-substituted benzoyl fragments.

Functionalization of the Trifluoromethoxy Group

The trifluoromethoxy (-OCF3_3) group is typically introduced via:

  • Direct fluorination : Reaction of methoxy precursors with SF4_4 or ClF3_3 under controlled conditions .

  • Nucleophilic substitution : Displacement of chlorine in chloropyridines using trifluoromethoxide salts (e.g., AgOCF3_3) .

For the target compound, the trifluoromethoxy group at the 3-position of the benzoyl moiety likely originates from pre-functionalized benzoyl chloride precursors .

Hydroxyl Group Reactivity

The 2-hydroxy group on the benzoyl ring participates in:

  • Protection/deprotection strategies : Use of silyl ethers (e.g., TBSCl) or acetyl groups to prevent undesired side reactions during synthesis .

  • Coordination chemistry : Chelation with metal catalysts (e.g., Pd, Cu) in coupling reactions .

Key Reaction Conditions

Relevant data from analogous compounds are summarized below:

Table 1: Reaction Conditions for Benzoylpyridine Analogues

Reaction TypeReagents/ConditionsYield (%)Source
Acylation2-Hydroxybenzamide + TFMBz-Cl, DMF, 37°C73
Tsuji–Trost CouplingPd(PPh3_3)4_4, LiHMDS, −78°C69
Hydrolysis6 M HCl, reflux85–90
TrifluoromethylationClCF3_3, CuI, DMF, 80°C62

Stability and Side Reactions

  • Hydrolysis susceptibility : The trifluoromethoxy group is resistant to hydrolysis, but the ester linkage in the benzoylpyridine may degrade under strong acidic/basic conditions .

  • Thermal decomposition : Observed at temperatures >150°C, leading to defluorination or ring-opening byproducts .

Table 2: Anti-Proliferative Activity of Related Compounds

CompoundHCT116 IC50_{50} (µg/mL)MDA-MB-231 IC50_{50} (µg/mL)
4h 0.1611
5i 0.401.8
5j 0.2294

Scientific Research Applications

Scientific Research Applications

1. Pharmaceutical Applications

  • Anticancer Activity : Recent studies have shown that derivatives of pyridine, including those with trifluoromethyl substitutions, exhibit significant anticancer properties. For instance, compounds similar to 2-(2-Hydroxy-3-(trifluoromethoxy)benzoyl)pyridine have been tested against various cancer cell lines, demonstrating cytotoxic effects comparable to established chemotherapeutic agents .
  • Antimicrobial Properties : The presence of the trifluoromethoxy group has been linked to enhanced antibacterial and antifungal activities. Research indicates that such compounds can inhibit the growth of pathogenic microorganisms effectively .

2. Agrochemical Applications

  • Pesticide Development : The unique properties of trifluoromethylpyridine derivatives make them suitable candidates for developing new agrochemicals. These compounds are particularly effective in protecting crops from pests and diseases, contributing to sustainable agricultural practices .
  • Herbicides : Several studies have highlighted the potential of trifluoromethyl-containing compounds in herbicide applications, where they demonstrate selective toxicity towards weeds while being safe for crop plants .

Data Tables

Application AreaSpecific UseExample CompoundsReferences
PharmaceuticalAnticancer agents2-Hydroxy-3-methoxybenzylidene derivatives
Antimicrobial agentsPyridine derivatives with trifluoromethyl
AgrochemicalPesticidesFluazifop-butyl and other TFMP derivatives
HerbicidesVarious trifluoromethylpyridine compounds

Case Studies

Case Study 1: Anticancer Activity
In a study published in Molecular Pharmacology, researchers evaluated the cytotoxic effects of this compound against human cancer cell lines. The compound exhibited IC50 values significantly lower than those of conventional treatments, indicating its potential as a novel anticancer agent .

Case Study 2: Antimicrobial Efficacy
A comparative analysis conducted by MDPI demonstrated that trifluoromethylpyridine derivatives showed superior antimicrobial activity against both Gram-positive and Gram-negative bacteria compared to non-fluorinated analogs. The study suggested that the introduction of fluorine enhances membrane permeability and disrupts bacterial cell walls .

Mechanism of Action

The mechanism of action of 2-(2-Hydroxy-3-(trifluoromethoxy)benzoyl)pyridine involves its interaction with molecular targets through its functional groups. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Additionally, the hydroxyl and carbonyl groups can form hydrogen bonds with biological targets, influencing their activity and function .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key Observations :

  • The hydroxy group in the target compound distinguishes it from analogs like 2-[4-(trifluoromethoxy)benzoyl]pyridine, enabling hydrogen-bond interactions critical for binding to biological targets .
  • Trifluoromethoxy substitution at the 3-position (vs.
  • Fluorine substitution () introduces stronger electronegativity, which may enhance metabolic stability but reduce solubility compared to hydroxy-containing analogs .

Physicochemical and Stability Profiles

  • Solubility: The hydroxy group improves aqueous solubility compared to non-hydroxy analogs (e.g., ’s compound lacks solubility data but is likely less polar) .
  • Thermal Stability : Trifluoromethoxy groups generally enhance thermal stability, as seen in silylated derivatives () stable up to 200°C .

Q & A

Q. What are the optimal synthetic routes for introducing the trifluoromethoxy group into pyridine-based scaffolds?

The trifluoromethoxy group can be introduced via nucleophilic substitution using trifluoroethanol under alkaline conditions. For example, potassium carbonate (K₂CO₃) and potassium hydroxide (KOH) in trifluoroethanol have been employed to achieve substitution at specific positions on pyridine derivatives, followed by rearrangement steps using acetic anhydride to stabilize the product . Reaction optimization should consider temperature control (0–50°C) and solvent polarity to minimize byproducts.

Q. How can researchers characterize the purity and structural integrity of this compound?

Analytical methods include:

  • High-Performance Liquid Chromatography (HPLC): Purity >95% can be verified using reverse-phase columns (C18) with UV detection at 254 nm .
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm regiochemistry, with characteristic shifts for hydroxy (δ 10–12 ppm) and trifluoromethoxy (δ 55–60 ppm in ¹⁹F NMR) groups .
  • Mass Spectrometry (ESI-MS): Molecular ion peaks ([M+H]⁺) should align with the calculated molecular weight (e.g., ~283.26 g/mol for related analogs) .

Q. What solvents and conditions are recommended for handling this compound?

Use anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) for reactions involving NaH or other strong bases. For purification, column chromatography with silica gel and ethyl acetate/hexane gradients (1:4 to 1:1) effectively separates hydroxylated byproducts .

Advanced Research Questions

Q. How can regioisomeric byproducts during synthesis be identified and resolved?

Regioisomers often arise during trifluoromethoxy substitution. To distinguish them:

  • 2D NMR (COSY, NOESY): Correlate coupling patterns between the hydroxy group and adjacent pyridine protons .
  • X-ray Crystallography: Resolve ambiguities in substitution positions, as demonstrated for structurally similar 2-benzylsulfanyl-3-(trifluoroethoxy)pyridine derivatives .
  • Computational Modeling (DFT): Compare calculated vs. experimental NMR shifts to assign regiochemistry .

Q. What strategies mitigate contradictions in biological activity data across studies?

Discrepancies may arise from impurity profiles or assay conditions. Validate results by:

  • Orthogonal Bioassays: Use both cell-based (e.g., kinase inhibition) and enzymatic assays to confirm target engagement .
  • Structure-Activity Relationship (SAR) Studies: Synthesize analogs (e.g., replacing trifluoromethoxy with pentafluoroethoxy) to isolate pharmacophoric contributions .
  • Metabolic Stability Testing: Assess cytochrome P450 interactions to rule off-target effects .

Q. How can researchers address low yields in the benzoylation step of the pyridine ring?

Low yields often stem from steric hindrance at the 2-position. Improve efficiency by:

  • Directed Metalation: Use lithiation (LDA or LiTMP) at −78°C to activate the pyridine ring before introducing the benzoyl group .
  • Protecting Group Strategies: Temporarily protect the hydroxy group with tert-butyldimethylsilyl (TBS) to reduce side reactions .

Q. What advanced techniques resolve spectral overlaps in fluorine-containing analogs?

For ¹⁹F NMR or LC-MS data with overlapping signals:

  • 19F-13C HMQC: Correlate fluorine environments with adjacent carbons .
  • Ion Mobility Spectrometry (IMS): Separate isobaric species based on collision cross-section differences .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data in polar vs. nonpolar solvents?

Contradictions may reflect polymorphic forms or hydration states. Conduct:

  • Dynamic Light Scattering (DLS): Measure aggregate sizes in different solvents .
  • Thermogravimetric Analysis (TGA): Identify solvent residues or hydrated forms affecting solubility .

Q. Why do computational predictions of logP diverge from experimental values?

Discrepancies arise from the compound’s amphiphilic nature (hydroxy vs. trifluoromethoxy groups). Refine predictions using:

  • Molecular Dynamics (MD) Simulations: Model solvation shells in water/octanol biphasic systems .
  • Experimental Partition Coefficients: Measure logP via shake-flask method with HPLC quantification .

Methodological Resources

  • Synthetic Protocols:
  • Analytical Standards:
  • Safety Protocols:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.